2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide
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Overview
Description
2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, a thiophene ring, and a cyclopentyl group
Mechanism of Action
Target of Action
Thiophene derivatives, a key structural component of this compound, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are known to interact with various biological targets such as kinases, estrogen receptors, and various enzymes .
Mode of Action
Thiophene derivatives are known to exhibit a variety of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities . The interaction of the compound with its targets could lead to these diverse effects.
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that the compound may affect multiple biochemical pathways.
Result of Action
Thiophene derivatives are known to exhibit a variety of biological and physiological functions , suggesting that the compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene and cyclopentyl intermediates. These intermediates are then subjected to sulfonamide formation reactions. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and base catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; reactions often require polar aprotic solvents and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic effects in treating certain diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)methylbenzenesulfonamide
- 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide
Uniqueness
2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research is needed to fully understand its potential and to explore new applications in various fields.
Properties
IUPAC Name |
2-chloro-N-(1-thiophen-2-ylcyclopentyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S2/c16-12-6-1-2-7-13(12)21(18,19)17-15(9-3-4-10-15)14-8-5-11-20-14/h1-2,5-8,11,17H,3-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZLFVLVCJYIBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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